

Dichlorvos Risk Assessment: A Comparative Guide to Global Regulatory Standards

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Safrothin*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of regulatory limits for the organophosphate insecticide Dichlorvos across various jurisdictions. The information is intended to assist researchers, toxicologists, and professionals in the pharmaceutical and agricultural sectors in understanding the global regulatory landscape and the scientific basis for these standards. All quantitative data is summarized in structured tables for ease of reference, and key experimental methodologies are detailed.

Introduction to Dichlorvos and its Toxicological Profile

Dichlorvos (2,2-dichlorovinyl dimethyl phosphate or DDVP) is a broad-spectrum insecticide that has been used since 1961 for the control of insects in homes, agricultural settings, and on livestock. Its primary mechanism of action is the inhibition of the enzyme acetylcholinesterase (AChE), which is crucial for the proper functioning of the nervous system in both insects and mammals. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerves and, at high doses, can lead to respiratory failure and death.

The toxicological profile of Dichlorvos has been extensively studied, with a focus on its neurotoxicity and potential carcinogenicity. These studies form the basis for the establishment of regulatory limits by various international and national bodies to protect human health.

Comparative Analysis of Regulatory Limits

Regulatory agencies worldwide have established limits for Dichlorvos exposure through various routes, including dietary intake, occupational exposure, and environmental presence. These limits are typically based on toxicological endpoints such as the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) derived from human and animal studies.

Acceptable Daily Intake (ADI) and Reference Dose (RfD)

The Acceptable Daily Intake (ADI) is the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk. The Reference Dose (RfD) is a similar concept used by the U.S. Environmental Protection Agency (EPA).

Jurisdiction/Organization	Value (mg/kg bw/day)	Basis for Regulation
WHO/FAO (JMPR)	0.004	Based on a No-Observed-Adverse-Effect Level (NOAEL) of 0.04 mg/kg bw per day for the inhibition of erythrocyte acetylcholinesterase activity in a 21-day study in male volunteers. [1]
U.S. EPA	0.0005 (Chronic RfD)	Based on a NOAEL of 0.05 mg/kg/day for inhibition of brain acetylcholinesterase in a 52-week feeding study in dogs. [2]
Australia (APVMA)	0.001	Based on a NOEL of 0.014 mg/kg bw/day for plasma cholinesterase inhibition in a 28-day human study. [3]

Maximum Residue Limits (MRLs) in Food

Maximum Residue Limits (MRLs) are the highest level of a pesticide residue that is legally tolerated in or on food or feed when pesticides are applied correctly. These vary significantly by commodity and jurisdiction.

Commodity	Codex Alimentarius (mg/kg)[4][5]	U.S. EPA (ppm)[6][7]
Cereal Grains	2	2
Vegetables (except lettuce)	0.5	0.02 - 2 (varies by vegetable)
Head Lettuce	1	-
Fruit	0.1	0.02 - 2 (varies by fruit)
Mushrooms	0.5	-
Meat of Cattle, Pigs, Sheep, Goats	0.05	-
Poultry Meat	0.05	-
Eggs	0.05	-
Milk	0.02	-

Note: MRLs are subject to change and may vary for specific commodities within a group. The European Union has largely withdrawn authorizations for Dichlorvos in plant protection products, and thus MRLs are generally set at the limit of detection.[8]

Occupational Exposure Limits

These limits are set to protect workers who may be exposed to Dichlorvos in the workplace.

Jurisdiction/Organization	Limit (mg/m ³)	Time-Weighted Average (TWA)
U.S. OSHA (PEL)	1	8-hour TWA[9]
U.S. NIOSH (REL)	1	10-hour TWA
U.S. ACGIH (TLV)	0.9	8-hour TWA

Carcinogenicity Classification

The classification of Dichlorvos as a potential carcinogen varies among different agencies, reflecting differing interpretations of the available scientific evidence.

Organization	Classification	Basis
IARC	Group 2B: Possibly carcinogenic to humans	Based on evidence from animal studies. [10] [11]
U.S. EPA	Group B2: Probable human carcinogen	Based on animal studies showing an increased incidence of certain tumors. [6] [7] [9] [10]
U.S. DHHS	Reasonably anticipated to be a human carcinogen	Based on findings from animal studies. [9] [10]
WHO (JMPR)	Unlikely to pose a carcinogenic risk to humans	Concluded that there is an absence of an in vivo genotoxic response and any carcinogenic response relevant to humans. [1]

Experimental Protocols

The regulatory limits for Dichlorvos are derived from a variety of toxicological studies. Below are summaries of the key experimental methodologies employed.

Cholinesterase Inhibition Assay

The primary neurotoxic effect of Dichlorvos is the inhibition of acetylcholinesterase (AChE). Assays to measure this inhibition are fundamental to its risk assessment.

- Principle: The most common method is the Ellman's assay, a spectrophotometric method that measures the activity of AChE. The enzyme hydrolyzes a substrate (acetylthiocholine) to produce thiocholine. Thiocholine then reacts with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to produce a yellow-colored anion, the absorbance of which is measured over time. The rate of color change is proportional to the enzyme activity.

- Procedure (In Vitro):
 - Prepare solutions of the test compound (Dichlorvos) at various concentrations.
 - Incubate the enzyme (AChE, either purified or from a tissue homogenate like red blood cells or brain) with the Dichlorvos solution for a specific period.
 - Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB.
 - Monitor the change in absorbance at 412 nm using a spectrophotometer.
 - Calculate the percentage of enzyme inhibition compared to a control without Dichlorvos.
- Procedure (In Vivo):
 - Administer Dichlorvos to test animals (e.g., rats, dogs) or human volunteers via a relevant route of exposure (oral, inhalation, dermal).
 - Collect blood samples at various time points.
 - Separate plasma and red blood cells.
 - Measure cholinesterase activity in both plasma (butyrylcholinesterase) and red blood cells (acetylcholinesterase) using the Ellman's method or a similar technique.
 - Compare the enzyme activity to pre-exposure levels or to a control group to determine the degree of inhibition.

Neurotoxicity Studies

These studies aim to identify adverse effects on the nervous system beyond cholinesterase inhibition.

- Acute Neurotoxicity:
 - Animals: Rodents are typically administered a single dose of Dichlorvos. Observations include clinical signs of neurotoxicity (e.g., tremors, convulsions, salivation), changes in motor activity, and functional observational battery (FOB) assessments.

- Humans: Studies in human volunteers have involved controlled exposure to known concentrations of Dichlorvos, followed by monitoring for clinical symptoms and cholinesterase activity.[\[2\]](#)
- Subchronic and Chronic Neurotoxicity:
 - Animals: Dichlorvos is administered to animals (e.g., rats, dogs) in their diet or by gavage for extended periods (e.g., 90 days, 1 year, 2 years). Endpoints include ongoing clinical observations, detailed neurological examinations, and histopathological analysis of nervous system tissues.

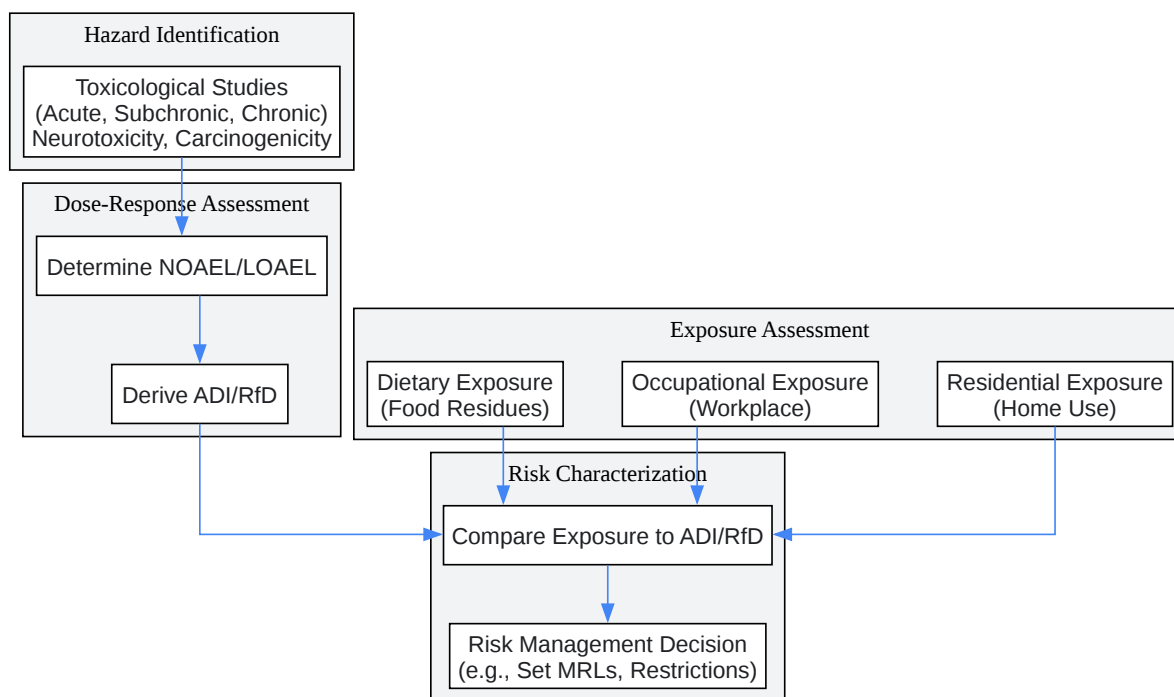
Carcinogenicity Bioassays

These long-term studies are designed to assess the potential of a substance to cause cancer.

- Protocol (e.g., National Toxicology Program - NTP):
 - Test Animals: Typically involves both sexes of two rodent species (e.g., F344/N rats and B6C3F1 mice).
 - Administration: Dichlorvos is administered for the majority of the animals' lifespan (e.g., 2 years) via a relevant route, often in the diet or by gavage (forced feeding).
 - Dose Selection: Multiple dose groups are used, including a high dose (maximum tolerated dose), a low dose (a fraction of the high dose), and a control group.
 - Endpoints: The primary endpoints are the incidence, type, and location of tumors observed in the treated groups compared to the control group. A thorough histopathological examination of all major tissues and organs is conducted. Statistical analyses are performed to determine if there is a significant increase in tumors in the dosed animals.

Visualization of the Dichlorvos Risk Assessment Process

The following diagram illustrates the logical workflow of a typical risk assessment for a pesticide like Dichlorvos.



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- To cite this document: BenchChem. [Dichlorvos Risk Assessment: A Comparative Guide to Global Regulatory Standards]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1239064#dichlorvos-risk-assessment-comparing-regulatory-limits-across-jurisdictions>]

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